molecular formula C12H16N4O B1373603 cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol CAS No. 1315365-80-0

cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B1373603
CAS No.: 1315365-80-0
M. Wt: 232.28 g/mol
InChI Key: IWBXBHJDCPKYNT-UHFFFAOYSA-N
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Description

Cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol is a chemical compound of significant interest in medicinal chemistry and organic synthesis research. This molecule features a central tertiary alcohol carbon bonded to a cyclopropyl group and two 1-methyl-1H-imidazol-2-yl rings . The presence of multiple nitrogen-containing heterocycles makes it a valuable scaffold for constructing more complex molecules, particularly in the development of pharmaceutical candidates. Compounds with the 1-methyl-1H-imidazol-2-yl moiety are frequently explored as key intermediates or building blocks in synthetic organic chemistry . The structural complexity offered by the bis-imidazole arrangement, combined with the steric and electronic properties of the cyclopropyl group, provides a versatile platform for investigating structure-activity relationships (SAR). Researchers can utilize this compound to develop novel ligands for various biological targets, leveraging the known hydrogen-bonding capacity and coordination geometry of the imidazole rings . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling, as related imidazole derivatives can cause skin and serious eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

cyclopropyl-bis(1-methylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-15-7-5-13-10(15)12(17,9-3-4-9)11-14-6-8-16(11)2/h5-9,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBXBHJDCPKYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CC2)(C3=NC=CN3C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138126
Record name 1H-Imidazole-2-methanol, α-cyclopropyl-1-methyl-α-(1-methyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315365-80-0
Record name 1H-Imidazole-2-methanol, α-cyclopropyl-1-methyl-α-(1-methyl-1H-imidazol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315365-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-methanol, α-cyclopropyl-1-methyl-α-(1-methyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole and cyclopropylmethanol.

    Reaction Conditions: The reaction involves the use of a base such as sodium hydride (NaH) to deprotonate the methanol group, followed by the addition of 1-methyl-1H-imidazole to form the desired product.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The imidazole rings can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted imidazole compounds.

Scientific Research Applications

Cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s imidazole rings make it a valuable ligand in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors . The imidazole rings can coordinate with metal ions, influencing enzyme activity and protein function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Observations :

  • Nitroimidazoles (e.g., compounds in ) exhibit enhanced electrophilicity due to the electron-withdrawing nitro group, making them reactive intermediates for antimicrobial agents.
  • Synthetic Flexibility : The use of SOCl₂ for chlorination (common in ) and TDAE-mediated couplings (in ) highlights versatile strategies for imidazole functionalization, which may extend to the target compound’s synthesis.

Physical and Chemical Properties

Property Target Compound (Inferred) (1-Methyl-1H-imidazol-2-yl)methanol Nitroimidazole Derivatives
Melting Point Likely >150°C (due to increased molecular weight and rigidity) 107–111°C 120–142°C (varies with substituents)
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Soluble in alcohols, chlorinated solvents Reduced solubility (nitro groups increase hydrophobicity)
Reactivity High (strained cyclopropane, nucleophilic -OH) Moderate (hydroxyl group) High (nitro group facilitates electrophilic substitution)

Functional Group Impact :

  • Bis-imidazole vs. Nitroimidazole : The absence of nitro groups in the target compound reduces electrophilicity but enhances its ability to act as a neutral ligand in metal complexes .

Biological Activity

Cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol, with the molecular formula C₁₂H₁₆N₄O, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Molecular Characteristics :

  • Molecular Formula : C₁₂H₁₆N₄O
  • Molecular Weight : 232.29 g/mol
  • IUPAC Name : cyclopropyl-bis(1-methylimidazol-2-yl)methanol

The synthesis typically involves deprotonation of cyclopropylmethanol followed by nucleophilic addition of 1-methyl-1H-imidazole. This reaction is facilitated by bases such as sodium hydride (NaH) under controlled conditions to optimize yield and purity.

This compound interacts with various molecular targets, including enzymes and receptors. Its imidazole rings allow for hydrogen bonding and coordination with metal ions, which is crucial for its biological activity. The compound has been identified as a potential ligand in enzyme mechanisms, influencing pathways related to inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits multiple biological activities:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression. Its structure suggests a potential role in modulating enzyme activity through competitive inhibition.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of imidazole compounds can exhibit antimicrobial activity against various pathogens, including bacteria and fungi . While specific data on this compound is limited, its structural similarities to other active imidazole derivatives warrant further exploration.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of imidazole derivatives, this compound was tested alongside other compounds. The results indicated that compounds with similar structural features demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the compound's role in modulating inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibitor, antimicrobial
4-(4-fluorophenyl)-1H-imidazoleStructureAnticancer, anti-inflammatory
Benzimidazole derivativesStructureBroad spectrum antibacterial

Q & A

Q. What synthetic methodologies are optimized for preparing cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol with high stereochemical purity?

The compound is synthesized via Ce(IV)-catalyzed nitrone cycloadditions under rigorously controlled conditions (0°C, N₂ atmosphere) using ethyl acetate as a solvent. Key steps include stoichiometric mixing of unsaturated ketones (e.g., (E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one) with nitrone derivatives. Purification via flash column chromatography (SiO₂, 50% EtOAc/hexanes) and preparative HPLC ensures stereochemical purity (>95% by ¹H-NMR). Variations in catalyst loading (5–10 mol%) and substrate electronic properties significantly influence yield (72–97%) and diastereomer ratios .

Q. Which spectroscopic and crystallographic techniques are critical for validating structural integrity?

¹H-NMR (500 MHz, C₆D₆ or DMSO-d₆) resolves imidazole proton environments (δ 7.58–8.32 ppm) and cyclopropane coupling constants. X-ray crystallography using SHELXL (via SHELX programs) confirms absolute configurations, particularly for resolving enantiomers in chiral derivatives. Polarimetry ([α]D²⁵ values, e.g., +25.3°) complements structural assignments .

Q. How can reaction conditions be tailored to stabilize cyclopropane rings during synthesis?

Low temperatures (0°C) and inert atmospheres (N₂) minimize ring-opening side reactions. Solvent polarity (EtOAc vs. hexanes) and steric effects from substituents (e.g., benzyl or chlorophenyl groups) enhance cyclopropane stability. Post-reaction quenching and rapid purification mitigate degradation .

Advanced Research Questions

Q. What mechanistic insights explain enantioselectivity in Ce(IV)-catalyzed cycloadditions of imidazole derivatives?

Ce(IV)-pyridyl-bis(oxazoline) complexes induce endo selectivity via Lewis acid activation of nitrones, while chiral ligand frameworks (e.g., 3R,4S,5R configurations) enforce facial discrimination. Kinetic studies reveal rate-limiting nitrone coordination, supported by Eyring analysis (Δ‡H and Δ‡S). Stereoelectronic tuning of imidazole substituents (e.g., methyl vs. phenyl) modulates enantiomeric excess (ee) .

Q. How do DFT/TD-DFT calculations elucidate electronic properties of Co(II) complexes with (1-methyl-1H-imidazol-2-yl)methanol ligands?

Density functional theory (DFT) optimizes ligand-metal coordination geometries, identifying d-orbital splitting patterns (e.g., Δoct for octahedral Co(II)). Time-dependent DFT (TD-DFT) correlates UV-Vis absorption bands (e.g., ligand-to-metal charge transfer) with experimental spectra. NBO analysis quantifies donor-acceptor interactions, revealing σ-donation from imidazole-N to Co(II) .

Q. What factors govern the magnetic anisotropy of Mn(II) complexes with benzimidazole-methanol ligands?

Magnetic susceptibility measurements and single-crystal XRD (via SHELXL) reveal distorted octahedral geometries in Mn(II) complexes. Zero-field splitting parameters (D, E) derived from EPR spectroscopy correlate with ligand field strength. Substituent effects (e.g., azido vs. methanol ligands) tune spin-crossover behavior .

Q. How do kinetic and thermodynamic controls influence exo/endo selectivity in cyclopropane-forming reactions?

Exo transition states are favored under kinetic control (low temperatures, short reaction times), while endo products dominate thermodynamically (prolonged reactions). Hammett plots of para-substituted aryl nitrones quantify electronic effects on activation barriers. Competing pathways are validated via ¹³C isotopic labeling and Eyring analysis .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC (e.g., Agilent ZORBAX RX-SIL) with isopropanol/hexanes gradients to resolve diastereomers .
  • Computational Protocols : Employ Gaussian 16 with B3LYP/6-311++G(d,p) for geometry optimization and solvent effects (PCM model for EtOAc) .
  • Crystallography : SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) with Hooft parameter >0.3 ensures high-confidence structural models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 2
cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol

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